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molecular formula C14H13NO3 B8592376 Methyl 2-[(naphthalen-2-yl)formamido]acetate

Methyl 2-[(naphthalen-2-yl)formamido]acetate

Cat. No. B8592376
M. Wt: 243.26 g/mol
InChI Key: ARSCFFGZIRUWAN-UHFFFAOYSA-N
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Patent
US07217708B2

Procedure details

Dichloromethane (66 mL) and then triethylamine (14.6 mL, 105 mmol, 2.0 eq.) were added to glycine methyl ester hydrochloride (6.61 g, 52.5 mmol, 1.0 eq.). A white precipitate appeared on the addition of the triethylamine, and the solution became a lot thicker. The mixture was stirred and cooled to 2° C. using an ice/water bath. A solution of 2-naphthoyl chloride (10.07 g, 52.5 mmol, 1.0 eq.) in dichloromethane (33 mL) was added over 15 minutes. The pale brown mixture was stirred for 25 hours at 5° C. Water (100 mL) was added and the mixture was stirred rapidly for 30 minutes at room temperature. The layers were separated. The organic layer was washed with sodium hydroxide (1 M, 100 mL) and then evaporated to dryness using a rotary evaporator to give an off-white solid (1221 g, 96%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.07 g
Type
reactant
Reaction Step Two
Quantity
33 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
14.6 mL
Type
reactant
Reaction Step Four
Quantity
6.61 g
Type
reactant
Reaction Step Four
Quantity
66 mL
Type
solvent
Reaction Step Four
Name
Yield
96%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl.[CH3:9][O:10][C:11](=[O:14])[CH2:12][NH2:13].[CH:15]1[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:18]=[CH:17][C:16]=1[C:25](Cl)=[O:26].O>ClCCl>[CH3:9][O:10][C:11](=[O:14])[CH2:12][NH:13][C:25]([C:16]1[CH:17]=[CH:18][C:19]2[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH:15]=1)=[O:26] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
10.07 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)Cl
Name
Quantity
33 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
14.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6.61 g
Type
reactant
Smiles
Cl.COC(CN)=O
Name
Quantity
66 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The pale brown mixture was stirred for 25 hours at 5° C
Duration
25 h
STIRRING
Type
STIRRING
Details
the mixture was stirred rapidly for 30 minutes at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The organic layer was washed with sodium hydroxide (1 M, 100 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
COC(CNC(=O)C1=CC2=CC=CC=C2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1221 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 9560.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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